molecular formula C23H16N2O3 B4859225 2-benzyl-5-(5-methyl-1,3-benzoxazol-2-yl)-1H-isoindole-1,3(2H)-dione

2-benzyl-5-(5-methyl-1,3-benzoxazol-2-yl)-1H-isoindole-1,3(2H)-dione

Cat. No.: B4859225
M. Wt: 368.4 g/mol
InChI Key: KOLORROHOPIHGG-UHFFFAOYSA-N
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Description

2-benzyl-5-(5-methyl-1,3-benzoxazol-2-yl)-1H-isoindole-1,3(2H)-dione is a complex organic compound that belongs to the class of isoindole derivatives This compound is characterized by its unique structure, which includes a benzyl group, a benzoxazole moiety, and an isoindole dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-benzyl-5-(5-methyl-1,3-benzoxazol-2-yl)-1H-isoindole-1,3(2H)-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of Benzoxazole Moiety: The synthesis begins with the preparation of the benzoxazole ring. This can be achieved by the condensation of 2-aminophenol with an appropriate aldehyde or carboxylic acid derivative under acidic or basic conditions.

    Introduction of the Benzyl Group: The benzyl group can be introduced via a Friedel-Crafts alkylation reaction, where benzyl chloride reacts with the benzoxazole intermediate in the presence of a Lewis acid catalyst such as aluminum chloride.

    Construction of the Isoindole Dione Core: The final step involves the cyclization of the intermediate to form the isoindole dione core. This can be accomplished through a cyclization reaction using phthalic anhydride and a suitable base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-benzyl-5-(5-methyl-1,3-benzoxazol-2-yl)-1H-isoindole-1,3(2H)-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where specific substituents on the benzyl or benzoxazole rings are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for bromination.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-benzyl-5-(5-methyl-1,3-benzoxazol-2-yl)-1H-isoindole-1,3(2H)-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-benzyl-5-(5-methyl-1,3-benzoxazol-2-yl)-1H-isoindole-1,3(2H)-dione involves its interaction with molecular targets such as enzymes, receptors, or DNA. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to various biological effects. For instance, its potential antimicrobial activity may result from the inhibition of bacterial enzymes or disruption of cell membrane integrity.

Comparison with Similar Compounds

Similar Compounds

    2-benzyl-1H-isoindole-1,3(2H)-dione: Lacks the benzoxazole moiety, which may result in different chemical reactivity and biological activity.

    5-(5-methyl-1,3-benzoxazol-2-yl)-1H-isoindole-1,3(2H)-dione: Lacks the benzyl group, potentially affecting its interaction with molecular targets.

Uniqueness

The presence of both the benzyl group and the benzoxazole moiety in 2-benzyl-5-(5-methyl-1,3-benzoxazol-2-yl)-1H-isoindole-1,3(2H)-dione imparts unique chemical properties and biological activities. This combination of structural features makes it a versatile compound for various applications in scientific research.

Properties

IUPAC Name

2-benzyl-5-(5-methyl-1,3-benzoxazol-2-yl)isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16N2O3/c1-14-7-10-20-19(11-14)24-21(28-20)16-8-9-17-18(12-16)23(27)25(22(17)26)13-15-5-3-2-4-6-15/h2-12H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOLORROHOPIHGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC(=N2)C3=CC4=C(C=C3)C(=O)N(C4=O)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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